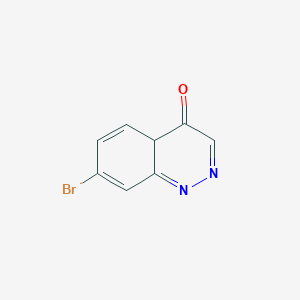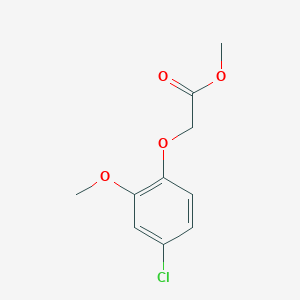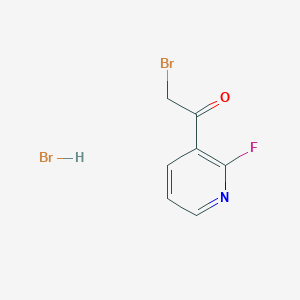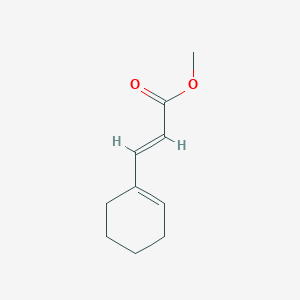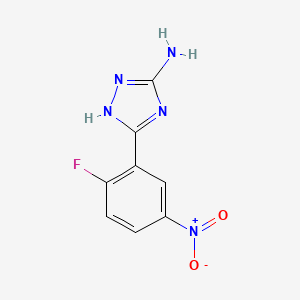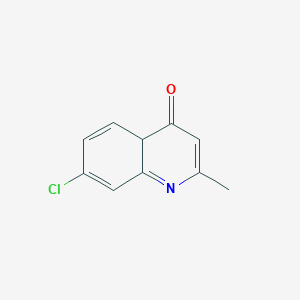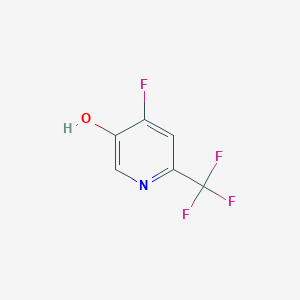
4-Fluoro-6-(trifluoromethyl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-6-(trifluoromethyl)pyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C6H3F4NO This compound is characterized by the presence of both fluorine and hydroxyl groups attached to a pyridine ring, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-(trifluoromethyl)pyridin-3-ol typically involves the introduction of fluorine atoms into the pyridine ring through nucleophilic substitution reactions. One common method is the reaction of 4-chloro-6-(trifluoromethyl)pyridin-3-ol with a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.
化学反応の分析
Types of Reactions
4-Fluoro-6-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluoro-6-(trifluoromethyl)pyridin-3-one.
Reduction: Formation of 4-fluoro-6-(trifluoromethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
科学的研究の応用
4-Fluoro-6-(trifluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its stability and bioactivity.
作用機序
The mechanism of action of 4-Fluoro-6-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-Chloro-6-(trifluoromethyl)pyridin-3-ol
- 4-Bromo-6-(trifluoromethyl)pyridin-3-ol
- 4-Fluoro-2-(trifluoromethyl)pyridin-3-ol
Uniqueness
4-Fluoro-6-(trifluoromethyl)pyridin-3-ol is unique due to the specific positioning of the fluorine and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of multiple fluorine atoms also enhances its lipophilicity and bioavailability, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C6H3F4NO |
|---|---|
分子量 |
181.09 g/mol |
IUPAC名 |
4-fluoro-6-(trifluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3F4NO/c7-3-1-5(6(8,9)10)11-2-4(3)12/h1-2,12H |
InChIキー |
DEFWWNWNFKZBKT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1C(F)(F)F)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



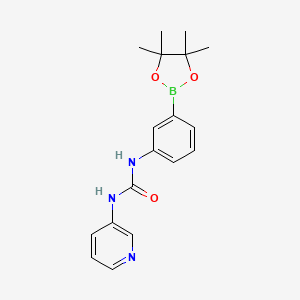
![2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine](/img/structure/B12336233.png)
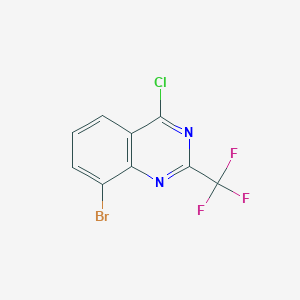
![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12336241.png)
![Propanamide, N-[6,9-dihydro-9-[(2R,6S)-6-(hydroxymethyl)-4-(triphenylmethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-](/img/structure/B12336255.png)
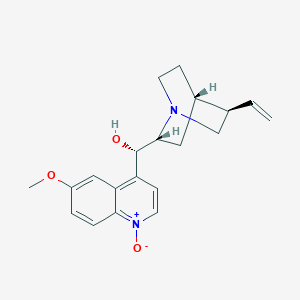
![4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine](/img/structure/B12336271.png)
